Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a novel compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and potential biological applications . This compound features a thiophene ring, a sulfonamide group, and a trimethoxyphenyl moiety, which collectively contribute to its diverse chemical and biological properties .
Properties
IUPAC Name |
methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO7S2/c1-20-10-7-9(8-11(21-2)13(10)22-3)16-25(18,19)12-5-6-24-14(12)15(17)23-4/h5-8,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRGNVYQVWQLOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with 3,4,5-trimethoxyaniline in the presence of a sulfonylating agent . The reaction conditions often include the use of organic solvents such as toluene or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl moiety is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response . Additionally, the sulfonamide group can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-sulfonyl amino-2-thiophenecarboxylate: Shares the thiophene and sulfonamide groups but lacks the trimethoxyphenyl moiety.
3,4,5-Trimethoxybenzoic acid methyl ester: Contains the trimethoxyphenyl group but does not have the thiophene or sulfonamide groups.
Uniqueness
Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a sulfonamide group, and a trimethoxyphenyl moiety. This unique structure imparts a diverse range of chemical and biological properties, making it a valuable compound for various scientific research applications .
Biological Activity
Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfamoyl group and a methoxyphenyl moiety. Its molecular formula is with a molecular weight of 408.4 g/mol. The IUPAC name for this compound is this compound.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O7S |
| Molecular Weight | 408.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | BUZIISJQJCRPIE-UHFFFAOYSA-N |
Antitumor Activity
Research indicates that this compound exhibits antitumor properties , primarily through its ability to inhibit tubulin polymerization. By binding to the colchicine site on tubulin, it disrupts microtubule formation, which is essential for cell division. This mechanism has been linked to the induction of apoptosis in various cancer cell lines.
Case Study:
In vitro studies have shown that this compound displays significant cytotoxicity against human cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 2.4 |
| HepG2 | 3.8 |
| MCF-7 | 5.1 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest that it possesses activity against various bacterial strains, potentially making it useful in treating infections resistant to conventional antibiotics.
Research Findings:
A screening against common pathogens revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL.
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Inhibition: The compound binds to the colchicine site on tubulin, preventing polymerization and leading to cell cycle arrest.
- Membrane Interaction: Its amphiphilic nature allows it to interact with lipid bilayers, potentially altering membrane dynamics and affecting cell signaling pathways.
- Antioxidant Activity: Some studies suggest that it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Thiophene Core: The thiophene ring is synthesized using sulfur-containing precursors through cyclization reactions.
- Introduction of Functional Groups: Various functional groups are introduced via nucleophilic substitution reactions.
- Esterification: The final step involves esterification to introduce the methyl ester group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
